molecular formula C6H3Cl2F2N B1398195 3,5-Dichloro-2-(difluoromethyl)pyridine CAS No. 1374659-46-7

3,5-Dichloro-2-(difluoromethyl)pyridine

Cat. No. B1398195
CAS RN: 1374659-46-7
M. Wt: 197.99 g/mol
InChI Key: MGNVNKJDLXVVQR-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl2F2N . It has a molecular weight of 198 and is a liquid at room temperature .


Synthesis Analysis

The synthesis of 3,5-Dichloro-2-(difluoromethyl)pyridine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-(difluoromethyl)pyridine consists of a pyridine ring with two chlorine atoms and a difluoromethyl group attached . The presence of the fluorine atom and the pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

3,5-Dichloro-2-(difluoromethyl)pyridine is a liquid at room temperature . It has a molecular weight of 198 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3,5-Dichloro-2-(difluoromethyl)pyridine is an important component in the synthesis of various chemical compounds. It has been used in synthesizing pesticides, demonstrating its utility in agricultural chemistry (Lu Xin-xin, 2006).
  • The compound's utility extends to the synthesis of complex molecules, such as 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, achieved through amine and hydroxy substitution, showcasing its versatility in organic synthesis (Mi Zhi-yuan, 2010).

Quantum Chemical Studies

  • Quantum chemical calculations have been applied to 3,5-dichloro-2-(difluoromethyl)pyridine compounds for predicting values like nuclear quadrupole coupling constant and electric field gradient, illustrating its importance in theoretical chemistry (M. Redshaw & W. J. Orville-Thomas, 1979).

Deprotonative Functionalization

  • The compound has been functionalized via direct deprotonation with a lithiated base, leading to the creation of new silylated compounds. This functionalization process expands its applications in creating diverse pyridine derivatives (Laura Santos et al., 2020).

Strategic Functionalization in Organic Chemistry

  • 3,5-Dichloro-2-(difluoromethyl)pyridine has been used in various selective functionalization strategies, enhancing the synthesis of diverse organic molecules. This demonstrates its crucial role in the field of organic chemistry and drug development (E. Marzi et al., 2001).

Novel Synthesis and Reactions

  • Novel synthesis methods have been developed using this compound, contributing to advancements in the field of chemical synthesis. For example, synthesis of 2,3-Difluoro-5-chloropyridine from 3,5-dichloro-2-(difluoromethyl)pyridine demonstrates innovative approaches in creating new compounds (Zhou Hong-feng, 2007).

Crystallographic Studies

  • The compound has been the subject of crystallographic studies, such as neutron diffraction studies of pyridine-3,5-dicarboxylic acid, which provide deeper insights into its molecular structure and properties (J. A. Cowan et al., 2005).

Safety And Hazards

The safety information for 3,5-Dichloro-2-(difluoromethyl)pyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The demand for 3,5-Dichloro-2-(difluoromethyl)pyridine and its derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

3,5-dichloro-2-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNVNKJDLXVVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-(difluoromethyl)pyridine

CAS RN

1374659-46-7
Record name 3,5-dichloro-2-(difluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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